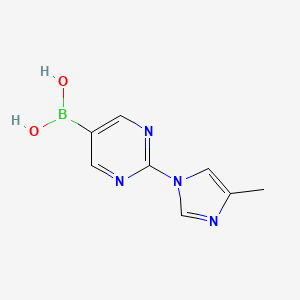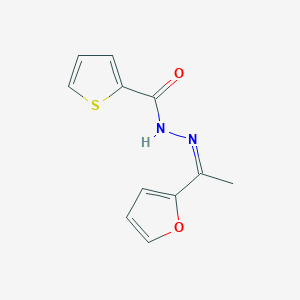![molecular formula C19H17N3O B14090053 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . Another approach involves the use of nanoporous catalysts such as ZnO@SO3H@Tropine, which facilitates a one-pot three-component synthesis . These methods are efficient and provide high yields of the desired product.
Analyse Des Réactions Chimiques
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiviral and anticancer activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol can be compared with other similar compounds such as benzimidazole derivatives and other pyrimido[1,2-a]benzimidazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . For example, benzimidazole derivatives are known for their broad-spectrum antimicrobial activities, while pyrimido[1,2-a]benzimidazoles have shown promise as antiviral agents .
Propriétés
Formule moléculaire |
C19H17N3O |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-methyl-3-[(2-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)22-17-10-6-5-9-16(17)20-19(22)21-18(15)23/h3-10H,11H2,1-2H3,(H,20,21,23) |
Clé InChI |
IMKINPRHTPQIGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089979.png)
![3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14089982.png)

![6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14089995.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 3-methylbenzoate](/img/structure/B14090000.png)
![3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14090003.png)


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)
![tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)
